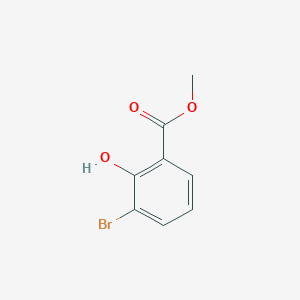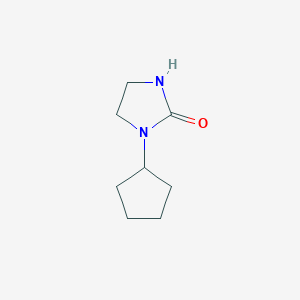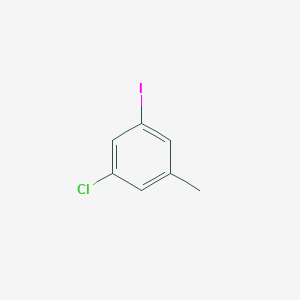![molecular formula C30H52O23S B1422793 Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside CAS No. 90214-99-6](/img/structure/B1422793.png)
Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis .
Synthesis Analysis
The synthesis of complex glycosides often involves glycosylation reactions, where a glycosyl donor is reacted with an acceptor molecule in the presence of a catalyst . The stereoselectivity of these reactions can often be influenced by the choice of protecting groups and reaction conditions .Molecular Structure Analysis
Glycosides are typically composed of a sugar molecule (the glycone) bound to another molecule (the aglycone) via a glycosidic bond . The exact structure can vary widely depending on the identities of the glycone and aglycone, and the location and configuration of the glycosidic bond .Chemical Reactions Analysis
Glycosides can undergo hydrolysis to break the glycosidic bond, yielding the constituent sugar and aglycone . The rate and selectivity of this reaction can be influenced by factors such as pH and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a glycoside can depend on factors such as the identities of the glycone and aglycone, and the nature of the glycosidic bond . For example, glycosides can vary in their solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Hyaluronic Acid-Related Saccharides Synthesis : A study by Slaghek et al. (1994) explored the synthesis of di-, tri-, and tetra-saccharides with structures similar to hyaluronic acid. These saccharides included elements like N-acetylglucosamine and were key in understanding the polysaccharide structure of hyaluronic acid (Slaghek, Nakahara, Ogawa, Kamerling, & Vliegenthart, 1994).
Biotechnology and Alpha-Glucosidase Inhibitors : Wehmeier & Piepersberg (2004) discussed the alpha-glucosidase inhibitor acarbose, a complex carbohydrate structure produced through large-scale fermentation. This study provides insights into the biotechnological applications of complex carbohydrates in medical therapies (Wehmeier & Piepersberg, 2004).
Chromatographic Separation using Monosaccharides : Schulze & König (1986) investigated the use of isothiocyanato-D-glucopyranosides for chromatographic separation, demonstrating the utility of complex carbohydrates in analytical chemistry (Schulze & König, 1986).
Chemistry of Maltose : Khan (1981) focused on maltose, a reducing disaccharide similar in structure to complex carbohydrates like Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside. This study provided insights into the reactions and derivatives of such carbohydrates (Khan, 1981).
Applications in Biotechnology and Pharmaceuticals
Lipopolysaccharide Synthesis : Ekelöf & Oscarson (1996) synthesized complex oligosaccharide structures related to lipopolysaccharides, highlighting the importance of carbohydrates in understanding bacterial polysaccharides and their potential pharmaceutical applications (Ekelöf & Oscarson, 1996).
Enzymatic Activity and Inhibition : Damager et al. (1999) synthesized a branched nonasaccharide to study enzymes involved in starch biosynthesis and degradation. This research underlines the role of complex carbohydrates in enzymology (Damager, Olsen, Møller, & Motawia, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTPIJALRAGUNO-RVVKZAMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O23S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

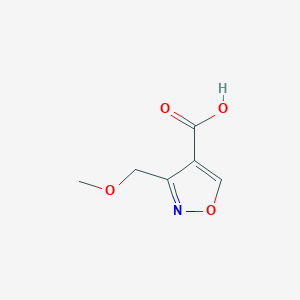
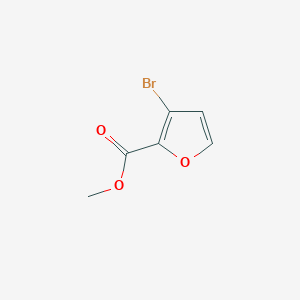

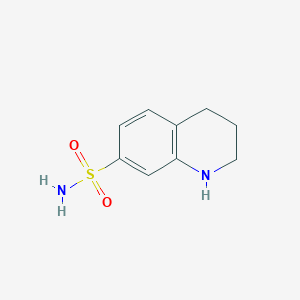


![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
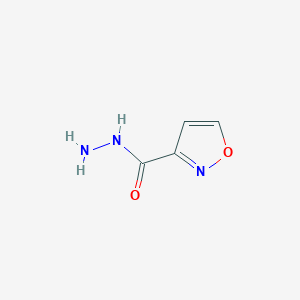
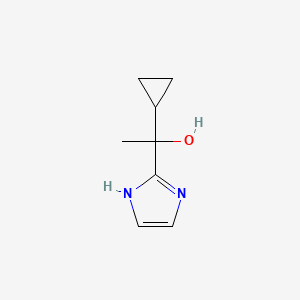
![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)

